5-(Chloromethyl)-2-methylhex-5-en-3-ol
Description
5-(Chloromethyl)-2-methylhex-5-en-3-ol is a chlorinated aliphatic alcohol characterized by a hexene backbone substituted with a chloromethyl group at position 5, a methyl group at position 2, and a hydroxyl group at position 3. The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the hydroxyl group contributes to polarity and hydrogen-bonding interactions. The double bond at position 5 introduces geometric isomerism, influencing conformational stability and intermolecular interactions .
Similarly, stereospecific analogs such as (R)-1-chloro-5-methyl-3-phenylhex-5-en-3-ol are prepared through enantioselective methods, highlighting the importance of reaction conditions in controlling regiochemistry and stereochemistry .
Properties
CAS No. |
147877-71-2 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylhex-5-en-3-ol |
InChI |
InChI=1S/C8H15ClO/c1-6(2)8(10)4-7(3)5-9/h6,8,10H,3-5H2,1-2H3 |
InChI Key |
FNTMUUPRRYBARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=C)CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylhex-5-en-3-ol typically involves the chlorination of a precursor compound. One common method includes the reaction of 2-methylhex-5-en-3-ol with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 5-(Chloromethyl)-2-methylhex-5-en-3-ol can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of continuous flow processing also minimizes the handling of hazardous chemicals, making the process safer and more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylhex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of azides, nitriles, or amines.
Scientific Research Applications
5-(Chloromethyl)-2-methylhex-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylhex-5-en-3-ol involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(Chloromethyl)-2-methylhex-5-en-3-ol with structurally related compounds:
Reactivity and Stability
- Electrophilic Reactivity: The chloromethyl group in the target compound distinguishes it from non-chlorinated analogs like 5-Methylhex-3-en-2-ol, enabling SN2 reactions with nucleophiles (e.g., alcohols, amines) . In contrast, the triple bond in 6-Chloro-2-methylhex-5-en-3-yn-2-ol promotes cycloaddition reactions .
- Steric and Stereochemical Effects : The phenyl group in (R)-1-chloro-5-methyl-3-phenylhex-5-en-3-ol introduces steric bulk and chiral centers, necessitating enantioselective synthesis techniques . The isopropyl group in 2-isopropyl-5-methylhex-4-en-1-ol reduces accessibility to the hydroxyl group, limiting its participation in hydrogen bonding .
Physicochemical Properties
- Polarity and Solubility: The hydroxyl and chloromethyl groups in 5-(Chloromethyl)-2-methylhex-5-en-3-ol increase polarity compared to 5-Methylhex-3-en-2-ol, suggesting higher solubility in polar solvents like ethanol or water .
- Boiling/Melting Points : Chlorinated analogs generally exhibit higher boiling points due to increased molecular weight and dipole interactions. For instance, (R)-1-chloro-5-methyl-3-phenylhex-5-en-3-ol (MW 224.73) likely has a higher boiling point than 5-Methylhex-3-en-2-ol (MW 114.19) .
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